

Technical Guide: Dichloro-dialkyl-pyridazines

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Compound of Interest

Compound Name: 3,6-Dichloro-4,5-diethylpyridazine

Cat. No.: B177340

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For the attention of: Researchers, scientists, and drug development professionals.

Subject: An analysis of 3,6-Dichloro-4,5-disubstituted pyridazines.

Disclaimer: Comprehensive searches for "**3,6-Dichloro-4,5-diethylpyridazine**" (CAS 107228-53-5) did not yield specific technical data, including synonyms, experimental protocols, or detailed characterization. This document provides a detailed guide on closely related, and more thoroughly documented, structural analogues. The methodologies and data presented herein are for these analogues and should be considered representative. All information regarding "**3,6-Dichloro-4,5-diethylpyridazine**" should be treated as hypothetical and extrapolated from these related compounds.

Synonyms and Analogues

While no direct synonyms for **3,6-Dichloro-4,5-diethylpyridazine** were found, several structurally similar compounds with available data have been identified. These serve as important reference points for synthesis and property prediction.

Compound Name	Alkyl Group	CAS Number	Common Synonyms
3,6-Dichloro-4,5-diisopropylpyridazine	Isopropyl	107228-52-4	Pyridazine, 3,6-dichloro-4,5-bis(1-methylethyl)-; Resmetirom Impurity; 3,6-Dichloro-4,5-di(1-methylethyl)pyridazine. [1]
3,6-Dichloro-4,5-dimethylpyridazine	Methyl	34584-69-5	Pyridazine, 3,6-dichloro-4,5-diMethyl- [2]
3,6-Dichloro-4-methylpyridazine	Methyl (mono)	19064-64-3	4-methyl-3,6-dichloropyridazine.
3,6-Dichloro-4-isopropylpyridazine	Isopropyl (mono)	107228-51-3	Pyridazine, 3,6-dichloro-4-(1-methylethyl)-; 3,6-dichloro-4-propan-2-ylpyridazine. [3]

Physicochemical Properties of Analogues

The following table summarizes key quantitative data for the identified pyridazine analogues. This data is crucial for understanding their physical characteristics and for planning experimental work.

Property	3,6-Dichloro-4,5-diisopropylpyridazine	3,6-Dichloro-4,5-dimethylpyridazine	3,6-Dichloro-4-methylpyridazine	3,6-Dichloro-4-isopropylpyridazine
Molecular Formula	C ₁₀ H ₁₄ Cl ₂ N ₂ [1]	C ₆ H ₆ Cl ₂ N ₂ [2]	C ₅ H ₄ Cl ₂ N ₂	C ₇ H ₈ Cl ₂ N ₂ [4]
Molecular Weight	249.14 g/mol	177.03 g/mol [2]	163.00 g/mol	191.06 g/mol [4]
Appearance	Brown or yellow to off-white solid. [1]	White needle crystal.	Yellow powder. [5]	Light yellow oil. [6]
Melting Point	Not specified	109-111 °C or 120-121 °C.[7]	86-88 °C.	Not applicable (Oil)
Boiling Point	Not specified	317.1°C at 760 mmHg.[7]	149-151 °C at 21 mmHg.	Not specified
LogP	Not specified	2.5.[7]	Not specified	2.9068.[4]

Experimental Protocols: Synthesis of Analogues

The synthesis of chloro-pyridazines often involves the chlorination of a pyridazinedione precursor or the direct functionalization of a 3,6-dichloropyridazine core. Below are detailed protocols extracted from the literature for two different analogues.

Protocol 1: Synthesis of 3,6-Dichloro-4-methylpyridazine via Chlorination[6]

This method involves the direct chlorination of a dione precursor using phosphoryl chloride.

Materials:

- 4-Methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol)
- Phosphoryl chloride (POCl₃) (70 mL, 750 mmol)
- Saturated sodium bicarbonate solution

- Solid sodium bicarbonate
- Ethyl acetate
- Anhydrous magnesium sulfate
- Light petroleum ether/ether

Procedure:

- Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione in phosphoryl chloride under a nitrogen atmosphere and stir at room temperature.
- Heat the reaction mixture to a mild reflux and maintain for 4 hours until a homogenous solution forms.
- After cooling, remove excess phosphoryl chloride by distillation under reduced pressure (14 mbar, 50-70°C).
- Slowly add the resulting viscous brown oil to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.
- Adjust the pH of the mixture to 6 by adding solid sodium bicarbonate in portions.
- Extract the aqueous mixture with ethyl acetate (2 x 60 mL).
- Combine the organic phases, wash with saturated sodium bicarbonate solution (30 mL), and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to yield the product as a yellow powder (11.5 g, 94% yield).
- Recrystallize the product from light petroleum ether/ether for further purification.

Protocol 2: Synthesis of 3,6-Dichloro-4-isopropylpyridazine via Radical Alkylation[7][9]

This protocol describes the synthesis starting from 3,6-dichloropyridazine and introducing the alkyl group via a radical reaction.

Materials:

- 3,6-Dichloropyridazine (10g, 67.12 mmol)
- Isobutyric acid (6.21g, 70.48 mmol)
- Silver nitrate (AgNO_3) (5.70g, 33.56 mmol)
- Sulfuric acid (19.75g, 201.37 mmol)
- Ammonium persulfate (45.95g, 201.357 mmol)
- Deionized water
- Ammonia solution ($\text{NH}_3/\text{H}_2\text{O}$)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

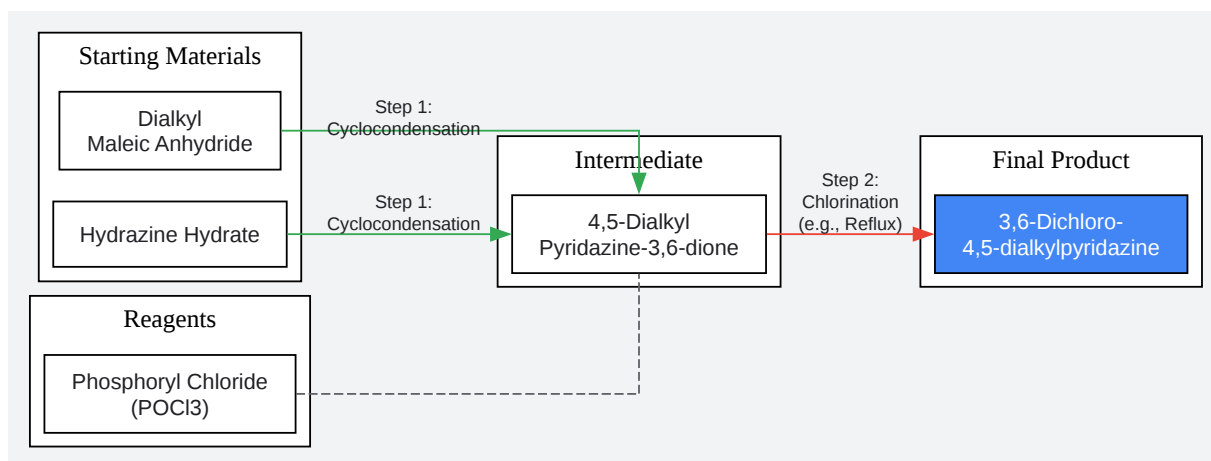
Procedure:

- Create a mixture of 3,6-dichloropyridazine, isobutyric acid, and silver nitrate in water (200 mL).
- Add sulfuric acid to the mixture and heat to 60°C.
- Slowly add a solution of ammonium persulfate in water (100 mL) to the heated mixture. The temperature will rise to around 75°C.
- Stir the reaction for 30 minutes. Monitor completion using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture.

- Adjust the pH to 9-10 using an ammonia solution.
- Extract the product with ethyl acetate.
- Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield a light yellow oil (11g, 85.77% yield).[6]

Visualized Workflow: Proposed Synthesis of 3,6-Dichloro-4,5-dialkylpyridazines

While a specific protocol for the diethyl derivative is unavailable, a general synthetic logic can be inferred from related preparations. The following diagram illustrates a proposed two-step pathway, starting from the chlorination of a dialkyl maleic hydrazide derivative. This represents a common and logical approach for this class of compounds.



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Caption: Proposed synthesis of 3,6-Dichloro-4,5-dialkylpyridazines.

This technical guide provides a summary of available data for analogues of **3,6-Dichloro-4,5-diethylpyridazine**. The provided protocols and data tables can serve as a valuable resource for researchers interested in the synthesis and study of this class of compounds. Further experimental work is required to determine the specific properties and optimal synthesis routes for the diethyl derivative.

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